![molecular formula C18H13F3N6O2 B2883928 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892746-30-4](/img/structure/B2883928.png)
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several different functional groups, including a methoxyphenyl group, an oxadiazole ring, a triazole ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole and triazole rings, which are heterocycles containing nitrogen and oxygen, would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds containing oxadiazole and triazole rings often participate in reactions involving the opening of the ring, substitution of the ring atoms, or reactions at the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research indicates that derivatives of 1,2,4-triazole and 1,2,4-oxadiazole exhibit notable antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel derivatives which showed good to moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2010). Similarly, Başoğlu et al. (2013) reported the synthesis of azole derivatives with significant antimicrobial effects (Serap Başoğlu et al., 2013).
Anticancer Evaluation
Yakantham et al. (2019) designed and synthesized derivatives exhibiting anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of such compounds in oncology (T. Yakantham et al., 2019).
Photoinduced Molecular Rearrangements
Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, revealing their transformation into 1,2,4-triazoles under certain conditions. This study underscores the versatility of these compounds in synthetic chemistry and potential applications in material sciences (S. Buscemi et al., 1996).
Nematocidal Activity
Recent studies have identified novel 1,2,4-oxadiazole derivatives with promising nematocidal activities, suggesting a new avenue for agricultural and pest control applications. For example, Liu et al. (2022) synthesized compounds showing significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease (Dan Liu et al., 2022).
Fluorinated Heterocyclic Compounds
The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles reported by Buscemi et al. (2001) opens up prospects for the development of novel compounds with enhanced chemical and physical properties, relevant to pharmaceuticals and material science (S. Buscemi et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Compounds containing oxadiazole and triazole rings are of interest in many areas of research, including medicinal chemistry, materials science, and synthetic methodology . Future research may focus on developing new synthetic methods for these compounds, studying their properties, and exploring their potential applications.
Propiedades
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O2/c1-28-11-8-6-10(7-9-11)16-23-17(29-25-16)14-15(22)27(26-24-14)13-5-3-2-4-12(13)18(19,20)21/h2-9H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERNDRHTIRFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

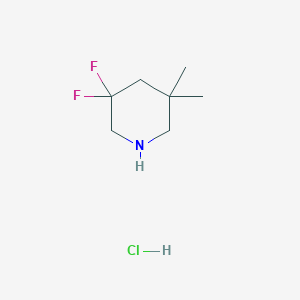
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)

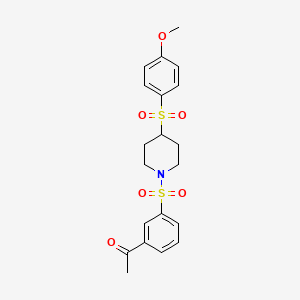
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
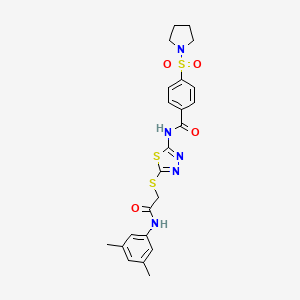
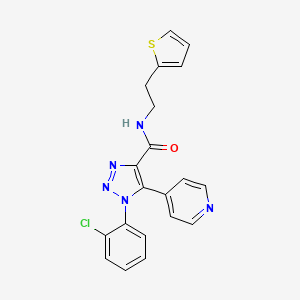
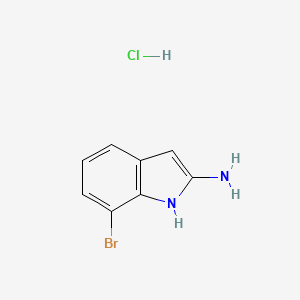
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)

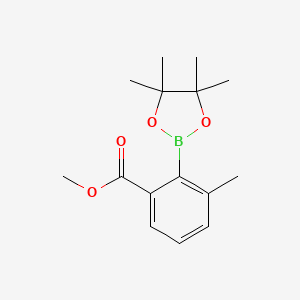
![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)